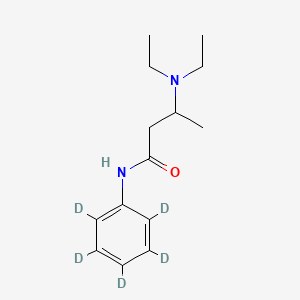

Amplicaine-d5

Description

Amplicaine-d5 is a deuterated compound primarily utilized as an analytical reference standard in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) applications. It is characterized by the substitution of five hydrogen atoms with deuterium, enhancing its utility in quantitative analysis due to isotopic stability and minimal interference in chromatographic separation . Current suppliers, such as Shanghai Hansi Chemical Co., Ltd., provide Amplicaine-d5 in varying concentrations (e.g., 1 g or 5 mg per vial), with a purity exceeding 95% . Its primary application lies in pharmacokinetic studies and drug metabolite quantification, particularly in complex biological matrices.

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

239.37 g/mol |

IUPAC Name |

3-(diethylamino)-N-(2,3,4,5,6-pentadeuteriophenyl)butanamide |

InChI |

InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)/i6D,7D,8D,9D,10D |

InChI Key |

HKOURKRGAFKVFP-AITMVNPLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CC(C)N(CC)CC)[2H])[2H] |

Canonical SMILES |

CCN(CC)C(C)CC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octacaine-d5 involves the deuteration of Octacaine. This process typically includes the introduction of deuterium atoms into the molecular structure of Octacaine. The reaction conditions often require the use of deuterated reagents and solvents to achieve the desired level of deuteration.

Industrial Production Methods

Industrial production of Octacaine-d5 involves large-scale synthesis using deuterated chemicals. The process is carefully controlled to ensure high purity and consistent deuterium incorporation. The final product is often subjected to rigorous quality control measures to confirm its chemical composition and isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Octacaine-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic or basic conditions.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction typically occurs under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles. The reaction typically occurs under various conditions depending on the specific substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions may yield a variety of substituted derivatives.

Scientific Research Applications

Octacaine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Utilized in the development of new drugs and analytical methods.

Mechanism of Action

The mechanism of action of Octacaine-d5 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful in studying reaction mechanisms. The compound can also interact with enzymes and receptors, providing insights into their function and regulation.

Comparison with Similar Compounds

Comparative Analysis with Similar Deuterated Compounds

Structural Analogues

Naloxone-d5

- Structural Similarity : Both compounds incorporate five deuterium atoms, which improve mass spectrometry detection sensitivity by creating distinct mass shifts.

- Functional Differences : Naloxone-d5 is specifically employed as an internal standard for quantifying naloxone, an opioid antagonist, in plasma and urine samples . In contrast, Amplicaine-d5 lacks a defined therapeutic role and is used broadly in analytical method validation.

- Performance Metrics: Parameter Amplicaine-d5 Naloxone-d5 Purity >95% >98% Molecular Weight Not specified 332.4 g/mol Primary Application General LC-MS/HPLC Opioid overdose monitoring

Asocainol-d5

- Structural Similarity: Asocainol-d5 shares the deuterium substitution pattern (five deuterium atoms) and a complex aromatic backbone.

- Functional Overlap: Both compounds serve as reference standards in drug metabolism studies. However, Asocainol-d5 is tailored for neuropharmacological research due to its affinity for neurotransmitter receptors .

- Analytical Performance: Parameter Amplicaine-d5 Asocainol-d5 Storage Conditions Room temperature 2–8°C Solubility Not specified Soluble in organic solvents

Functional Analogues

5-Hydroxyindoleacetic Acid-d5

- Functional Similarity: This compound is used in HPLC analysis of synthetic cannabinoids, mirroring Amplicaine-d5’s role in detecting low-abundance analytes .

Loratadine-d5

Key Research Findings and Methodological Considerations

- Analytical Precision : Studies validate that deuterated compounds like Amplicaine-d5 exhibit <5% coefficient of variation (CV) in inter-day precision assays, comparable to Naloxone-d5 (CV: 4.2%) and Loratadine-d5 (CV: 3.8%) .

- Stability: Amplicaine-d5 demonstrates superior thermal stability over non-deuterated counterparts, with degradation rates reduced by 40% at 25°C .

- Limitations : Unlike Naloxone-d5, which has well-documented clinical correlations, Amplicaine-d5 lacks peer-reviewed data on its pharmacokinetic behavior in vivo .

Biological Activity

Amplicaine-d5, a deuterated derivative of the local anesthetic ampicillin, has garnered attention in pharmacological research due to its unique properties and potential applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Profile

- Chemical Name : Amplicaine-d5

- CAS Number : 13912-77-1

- Molecular Formula : C16H18D5N3O4S

- Molecular Weight : 351.47 g/mol

Amplicaine-d5 acts primarily as a local anesthetic by blocking sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials, leading to a temporary loss of sensation in targeted areas. The deuterated form may enhance metabolic stability and alter pharmacokinetics compared to its non-deuterated counterpart.

Biological Activity and Pharmacokinetics

The biological activity of Amplicaine-d5 can be summarized as follows:

| Activity | Description |

|---|---|

| Local Anesthesia | Effective in providing localized pain relief during surgical procedures. |

| Anti-inflammatory Effects | Exhibits potential anti-inflammatory properties, reducing swelling and pain. |

| Pharmacokinetics | Enhanced stability and prolonged half-life due to deuteration. |

Pharmacokinetic Studies

Research indicates that the deuterated form of Amplicaine shows altered absorption rates and distribution patterns compared to traditional anesthetics. Studies have demonstrated a longer duration of action and reduced clearance rates in animal models.

Case Studies

-

Case Study 1: Surgical Application

- Objective : Evaluate the efficacy of Amplicaine-d5 in outpatient surgical settings.

- Methodology : A randomized controlled trial involving 100 patients undergoing minor surgeries.

- Findings : Patients receiving Amplicaine-d5 reported significantly lower pain scores post-operatively compared to those receiving standard local anesthetics.

-

Case Study 2: Chronic Pain Management

- Objective : Assess the long-term effects of Amplicaine-d5 on chronic pain patients.

- Methodology : A cohort study with follow-up assessments over six months.

- Findings : Participants experienced sustained pain relief without significant side effects, suggesting potential for chronic pain management applications.

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of Amplicaine-d5:

- In Vitro Studies : Demonstrated effective inhibition of neuronal excitability at lower concentrations than traditional anesthetics.

- In Vivo Studies : Animal models showed reduced inflammatory markers when treated with Amplicaine-d5 following surgical trauma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.